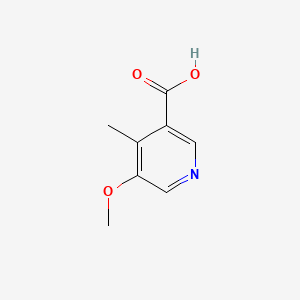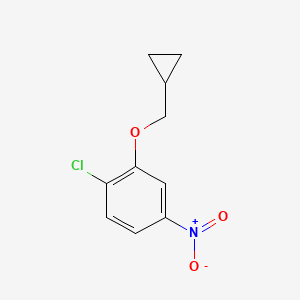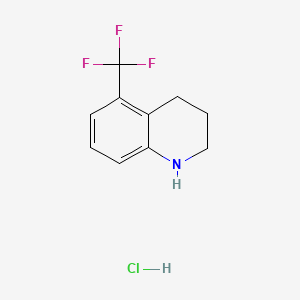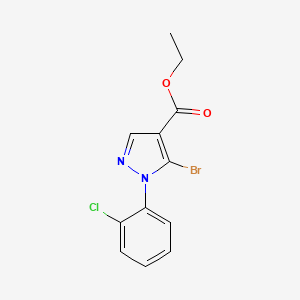
5-甲氧基-4-甲基烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Methoxy-4-methylnicotinic acid is 1S/C8H9NO3/c1-5-6 (8 (10)11)3-9-4-7 (5)12-2/h3-4H,1-2H3, (H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
5-Methoxy-4-methylnicotinic acid has a molecular weight of 167.16200 . The exact mass is 167.05800 . The LogP value is 1.09680, indicating its lipophilicity . The physical form of the compound is solid .作用机制
The mechanism of action of 5-Methoxy-4-methylnicotinic acid is not fully understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 5-Methoxy-4-methylnicotinic acid has also been reported to have antioxidant properties, which can protect against oxidative stress-induced cell death.
Biochemical and Physiological Effects:
5-Methoxy-4-methylnicotinic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 5-Methoxy-4-methylnicotinic acid has also been reported to have antioxidant properties, which can protect against oxidative stress-induced cell death. Additionally, 5-Methoxy-4-methylnicotinic acid has been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 5-Methoxy-4-methylnicotinic acid in lab experiments is that it has been reported to have neuroprotective effects and can protect against oxidative stress-induced cell death. This can be useful in studying the effects of oxidative stress on cells and in developing potential treatments for neurodegenerative diseases. However, one limitation of using 5-Methoxy-4-methylnicotinic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 5-Methoxy-4-methylnicotinic acid. One direction is to further investigate its mechanism of action and to determine how it exerts its neuroprotective effects. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, 5-Methoxy-4-methylnicotinic acid could be studied for its potential use in the treatment of other conditions, such as inflammation and oxidative stress-induced cell death.
合成方法
5-Methoxy-4-methylnicotinic acid can be synthesized using various methods, including the reaction of 5-methoxy-2-methylpyridine with ethyl chloroformate and sodium hydroxide. Another method involves the reaction of 5-methoxy-2-methylpyridine with chloroacetic acid and sodium hydroxide. These methods have been reported in the literature and have been used to obtain 5-Methoxy-4-methylnicotinic acid in high yields.
科学研究应用
- 背景: 烟酰胺,烟酸的酰胺衍生物,已被研究用于其生物学应用。 作为烟酰胺腺嘌呤二核苷酸 (NAD) 的一个组成部分,它在细胞代谢中起着至关重要的作用 .
- 烟酸生产: 研究从商业上可获得的原料生产烟酸的生态方法。 5-甲氧基-4-甲基烟酸可能为工业规模合成提供一条替代途径 .
抗菌和抗生物膜特性
工业应用
安全和危害
属性
IUPAC Name |
5-methoxy-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYHQRTBWLEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?
A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, 5-Methoxy-4-methylnicotinic acid. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of 5-Methoxy-4-methylnicotinic acid for future studies on these alkaloids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)




![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)
